molecular formula C12H11ClN2 B1402951 (5-(3-Chlorophenyl)pyridin-3-yl)methanamine CAS No. 1356110-67-2

(5-(3-Chlorophenyl)pyridin-3-yl)methanamine

Cat. No. B1402951
M. Wt: 218.68 g/mol
InChI Key: QBGDXWUBBXQAOW-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)pyridin-3-yl)methanamine, also known as 5-Chloropyridin-3-ylmethanamine, is a chemical compound that is used in various scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is composed of a pyridine ring with a chlorine substituent and a methylamine group attached. 5-Chloropyridin-3-ylmethanamine has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

Anticonvulsant Potential

(5-(3-Chlorophenyl)pyridin-3-yl)methanamine and its derivatives have been studied for their anticonvulsant activities. A study by Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, including variants of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine. These compounds showed seizure protection in various models after intraperitoneal administration, with some compounds exhibiting remarkable protection over clinically used drugs in specific seizure models. The study highlights the potential of these compounds in developing new anticonvulsant agents (Pandey & Srivastava, 2011).

Photocytotoxicity in Red Light

Another application area is in the field of photocytotoxic compounds for potential cancer therapy. Basu et al. (2014) and (2015) researched Iron(III) complexes with variations of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine, demonstrating their unprecedented photocytotoxicity in red light. These complexes showed potential in generating reactive oxygen species and causing apoptotic cell death in cancer cells when exposed to red light (Basu et al., 2014) (Basu et al., 2015).

Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) investigated the synthesis of new compounds clubbed with pyridyl-pyrazolines, which included variants of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine. These compounds were tested for their anticancer activity against a 60 cancer cell line panel and exhibited promising results. Additionally, these compounds showed considerable in vitro antibacterial and antifungal activities, suggesting their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Catalytic Applications

Roffe et al. (2016) explored the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which are closely related to (5-(3-Chlorophenyl)pyridin-3-yl)methanamine. These compounds were used to create unsymmetrical NCN′ pincer palladacycles and showed good catalytic activity and selectivity in various reactions, indicating their potential utility in catalysis (Roffe et al., 2016).

Electo-Optic Materials

Facchetti et al. (2003) investigated the synthesis of heterocycle-based derivatives related to (5-(3-Chlorophenyl)pyridin-3-yl)methanamine for use in electro-optic materials. These compounds showed potential in creating nonlinear optical/electro-optic multilayers, which are important in the development of advanced electronic and photonic devices (Facchetti et al., 2003).

properties

IUPAC Name

[5-(3-chlorophenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGDXWUBBXQAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744387
Record name 1-[5-(3-Chlorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(3-Chlorophenyl)pyridin-3-yl)methanamine

CAS RN

1356110-67-2
Record name 1-[5-(3-Chlorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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